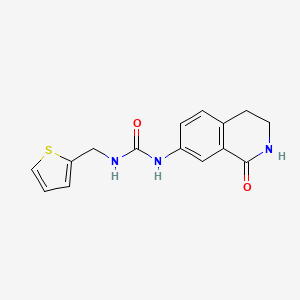

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Modulation of FPRL-1 Receptor

The primary application of this compound lies in its ability to modulate the FPRL-1 receptor, which is implicated in several inflammatory conditions. Research indicates that compounds like 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea can act as agonists or antagonists to this receptor, providing a pathway for therapeutic interventions in diseases characterized by excessive inflammation .

Key Therapeutic Areas:

- Ocular Inflammatory Diseases: The compound has shown promise in treating conditions such as age-related macular degeneration (AMD), diabetic retinopathy, and uveitis. These conditions often involve inflammatory processes where FPRL-1 modulation can lead to improved outcomes .

- Cancer Therapeutics: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by influencing pathways associated with cell proliferation and apoptosis. The modulation of inflammatory responses can also indirectly affect tumor microenvironments .

Case Study 1: Ocular Diseases

In a study focusing on ocular inflammatory diseases, compounds similar to this compound were administered to animal models exhibiting symptoms akin to AMD and diabetic retinopathy. Results indicated a significant reduction in inflammatory markers and improved retinal health metrics compared to control groups .

Case Study 2: Cancer Cell Lines

Research involving breast cancer cell lines demonstrated that derivatives related to this compound inhibited cell proliferation significantly. The mechanism was linked to the downregulation of key signaling pathways such as AKT/mTOR and VEGF expression. These findings suggest potential applications in cancer therapy through targeted modulation of inflammation-related pathways .

Mecanismo De Acción

The mechanism of action of 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridinyl group instead of a thiophenyl group.

Uniqueness

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophenyl group, which can impart distinct electronic and steric properties

Actividad Biológica

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in relation to the modulation of the N-formyl peptide receptor like-1 (FPRL-1). This receptor plays a crucial role in inflammatory responses and is a target for therapeutic interventions in various inflammatory diseases.

The compound can be described by the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C14H14N2O2S

- Molecular Weight : 270.34 g/mol

The primary mechanism of action for this compound involves its role as a modulator of the FPRL-1 receptor. Activation of FPRL-1 has been linked to various anti-inflammatory processes, including:

- Inhibition of polymorphonuclear neutrophils (PMNs) and eosinophils migration.

- Stimulation of monocyte migration for the clearance of apoptotic cells.

- Downregulation of tissue-damaging inflammatory signals.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit significant activity in modulating FPRL-1. For instance, studies indicate that these compounds can enhance the resolution of inflammation by promoting monocyte migration and inhibiting excessive neutrophil activity .

In Vivo Studies

In animal models, compounds similar to this compound have shown efficacy in reducing inflammation in conditions such as ischemia-reperfusion injury and dermal inflammation. These studies highlight the potential for these compounds to serve as therapeutic agents in managing inflammatory diseases .

Case Studies

Several case studies have illustrated the effectiveness of FPRL-1 modulators in clinical settings:

- Ischemia-Reperfusion Injury : In a model studying myocardial ischemia-reperfusion injury, administration of FPRL-1 agonists resulted in reduced myocardial damage and improved recovery metrics compared to controls .

- Dermal Inflammation : Another study focusing on dermal inflammation demonstrated that treatment with FPRL-1 modulators led to decreased erythema and histological signs of inflammation in treated subjects .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-14-13-8-11(4-3-10(13)5-6-16-14)18-15(20)17-9-12-2-1-7-21-12/h1-4,7-8H,5-6,9H2,(H,16,19)(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPNSDGQABVNSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.